molecular formula C10H12N2O2 B3393562 2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-82-8

2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B3393562
CAS RN: 337463-82-8
M. Wt: 192.21 g/mol
InChI Key: JPTIZBRFAGTZBW-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one, also known as TMO, is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. TMO is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its chemical and biological properties.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is its high potency, which makes it a valuable tool for studying biological processes and developing new therapeutics. However, this compound is also highly toxic and must be handled with care in the laboratory. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one, including the development of new synthetic methods for producing this compound and the investigation of its potential use as a therapeutic agent for cancer and other diseases. Further studies are also needed to better understand the mechanism of action of this compound and its effects on biological systems.

Scientific Research Applications

2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have potent antitumor activity and has been investigated as a potential anticancer agent. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2,2,6-trimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-4-5-7-8(11-6)12-9(13)10(2,3)14-7/h4-5H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTIZBRFAGTZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206240
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337463-82-8
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337463-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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Reactant of Route 5
2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

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